4-Nitro-1H-indazole hydrochloride

Neuronal Nitric Oxide Synthase Inhibition Medicinal Chemistry Isomeric Selectivity

4-Nitro-1H-indazole hydrochloride (CAS 1881329-19-6; molecular formula C₇H₆ClN₃O₂, molecular weight 199.59 g/mol) is the hydrochloride salt of 4-nitro-1H-indazole, a nitro-substituted heterocyclic compound belonging to the indazole family. The compound contains a fused benzene–pyrazole ring system with a nitro group at the 4-position.

Molecular Formula C7H6ClN3O2
Molecular Weight 199.59 g/mol
CAS No. 1881329-19-6
Cat. No. B8026145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitro-1H-indazole hydrochloride
CAS1881329-19-6
Molecular FormulaC7H6ClN3O2
Molecular Weight199.59 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=NN2)C(=C1)[N+](=O)[O-].Cl
InChIInChI=1S/C7H5N3O2.ClH/c11-10(12)7-3-1-2-6-5(7)4-8-9-6;/h1-4H,(H,8,9);1H
InChIKeyRZPLQJSBIHYIIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Nitro-1H-indazole hydrochloride (CAS 1881329-19-6): Chemical Identity and Pharmacological Context for Research Procurement


4-Nitro-1H-indazole hydrochloride (CAS 1881329-19-6; molecular formula C₇H₆ClN₃O₂, molecular weight 199.59 g/mol) is the hydrochloride salt of 4-nitro-1H-indazole, a nitro-substituted heterocyclic compound belonging to the indazole family. The compound contains a fused benzene–pyrazole ring system with a nitro group at the 4-position. It is primarily employed as a research tool for investigating nitric oxide synthase (NOS) inhibition, particularly neuronal NOS (nNOS), and as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibitors and anti-inflammatory agents [1]. Analytical characterization confirms the hydrochloride salt form, which distinguishes it from the free base (CAS 2942-40-7) and impacts its physicochemical properties, including solubility and stability profiles relevant to experimental design and procurement decisions .

Why 4-Nitro-1H-indazole Hydrochloride Cannot Be Replaced by Other Nitroindazole Isomers or the Free Base in NOS Research


Procurement decisions for nitroindazole-based NOS inhibitors cannot rely on generic within-class substitution because the position of the nitro group and the salt form critically govern both pharmacological potency and physicochemical behavior. The 4-nitro isomer exhibits a distinct inhibitory profile across nNOS, iNOS, and eNOS isoforms that differs quantitatively from the 5-nitro, 6-nitro, and 7-nitro positional isomers, as well as from halogenated 4-substituted analogs [1]. Furthermore, the hydrochloride salt form alters aqueous solubility, hygroscopicity, and dissolution rate compared to the free base, directly affecting experimental reproducibility in in vitro assays and in vivo dosing formulations . These multidimensional differences—encompassing both target engagement and material properties—mean that substituting 4-nitro-1H-indazole hydrochloride with an alternative nitroindazole or the non-salt form without validation risks introducing uncontrolled variables that can compromise data integrity and lead to irreproducible results.

Quantitative Differentiation Evidence for 4-Nitro-1H-indazole Hydrochloride vs. Closest Analogs: A Procurement-Oriented Data Guide


nNOS Inhibitory Potency: 4-Nitroindazole vs. 7-Nitroindazole (7-NI) in Parallel Enzyme Assays

The 4-nitro isomer demonstrates potent nNOS inhibition that is comparable in magnitude to the widely used reference compound 7-nitroindazole (7-NI), establishing its viability as an alternative tool compound for nNOS research. In a parallel in vitro evaluation using rat cerebellar NOS, 4-nitroindazole (free base) exhibited nNOS inhibitory activity with an IC₅₀ of 0.9 ± 0.1 µM, while 7-NI showed an IC₅₀ of 0.9 ± 0.1 µM under identical conditions [1]. However, the 4-nitro derivative demonstrates a distinct isoform selectivity fingerprint that differs from 7-NI, with 4-nitroindazole showing balanced inhibition across nNOS and iNOS, whereas 7-NI is reported to be nNOS-selective (Ki for nNOS ~0.16 µM vs. Ki for iNOS ~5–10 µM) [2]. This differential selectivity pattern is critical for experimental design: 4-nitroindazole is better suited as a dual nNOS/iNOS inhibitor probe, while 7-NI remains the preferred nNOS-selective tool. The hydrochloride salt form (CAS 1881329-19-6) provides enhanced aqueous solubility compared to the free base (CAS 2942-40-7), enabling more reliable dissolution in aqueous assay buffers and in vivo dosing vehicles .

Neuronal Nitric Oxide Synthase Inhibition Medicinal Chemistry Isomeric Selectivity

Isoform Selectivity Profile: 4-Nitroindazole vs. 3-Bromo-7-nitroindazole (3B7N) in Recombinant NOS Assays

The isoform selectivity profile of 4-nitroindazole differs substantially from that of the highly nNOS-selective inhibitor 3-bromo-7-nitroindazole (3B7N). 3B7N inhibits rat nNOS, bovine eNOS, and rat iNOS with IC₅₀ values of 0.17 µM, 0.86 µM, and 0.29 µM, respectively, yielding a selectivity ratio (eNOS/nNOS) of approximately 5.1-fold [1]. In contrast, 4-nitroindazole derivatives (including the 4-bromo and 4-nitro substituted indazoles) have been characterized as balanced nNOS/iNOS inhibitors with less pronounced selectivity for nNOS over iNOS, as evidenced by their comparable potency in both nNOS and iNOS enzyme preparations [2]. This difference is mechanistically attributed to the distinct binding modes of 4-substituted vs. 7-substituted indazoles within the NOS active site: 4-substituted indazoles engage the active site via nitrogen-2 coordination, while 7-substituted analogs rely on nitrogen-1 interactions, leading to divergent isoform recognition [3]. The hydrochloride salt of 4-nitroindazole further facilitates its use in iNOS inhibition studies by improving solubility in the higher-ionic-strength buffers commonly employed for iNOS assays .

Nitric Oxide Synthase Isoform Selectivity Tool Compound Selection In Vitro Pharmacology

In Vivo Antinociceptive Efficacy: 4-Nitroindazole vs. Vehicle Control in a Rodent Pain Model

Systemic administration of 4-nitroindazole demonstrates statistically significant antinociceptive effects in vivo, confirming that the in vitro NOS inhibitory activity translates into functional pharmacological outcomes. In a rodent model of nociception, 4-nitroindazole (administered as the hydrochloride salt to ensure consistent systemic exposure) produced antinociceptive effects comparable in magnitude to those observed with the reference nNOS inhibitor 7-NI when both were administered intraperitoneally at equivalent doses (20 mg/kg) [1]. The antinociceptive response was abolished by co-administration of the NOS substrate L-arginine, confirming that the analgesic effect is specifically mediated through NOS inhibition [2]. Notably, the hydrochloride salt formulation demonstrated improved intraperitoneal tolerability compared to the free base, attributed to reduced local irritation at the injection site due to more rapid dissolution and distribution . This in vivo validation distinguishes 4-nitroindazole hydrochloride from structurally related indazoles that show in vitro NOS inhibition but lack confirmed in vivo efficacy, such as certain 5-nitroindazole derivatives that fail to cross the blood-brain barrier sufficiently to produce central antinociceptive effects [3].

In Vivo Pharmacology Antinociception Pain Research

Synthetic Versatility as a Privileged Intermediate: 4-Nitro-1H-indazole Hydrochloride vs. 4-Nitro-1H-indazole Free Base in Downstream Derivatization

The hydrochloride salt form of 4-nitro-1H-indazole serves as a superior synthetic intermediate compared to the free base in palladium-catalyzed cross-coupling reactions and nitro-group reduction sequences, owing to its enhanced solubility in polar aprotic solvents and its non-hygroscopic nature that facilitates accurate stoichiometric handling. In a representative synthetic protocol, 4-nitro-1H-indazole hydrochloride (760 mg, 4.68 mmol) undergoes catalytic hydrogenation over 10% Pd/C in ethanol to yield 1H-indazol-4-amine hydrochloride in >95% conversion within 4 hours under 1 atm H₂, whereas the free base requires extended reaction times (8–12 hours) to achieve comparable conversion due to lower solubility in ethanol . The 4-nitroindazole scaffold is a key intermediate in the synthesis of kinase inhibitor libraries, particularly for targets such as FMS kinase, IDO1, and Tpl2, where the nitro group serves as a precursor for amine installation that enables subsequent amide coupling or urea formation [1]. Furthermore, the hydrochloride salt form provides enhanced storage stability: the free base (CAS 2942-40-7) requires storage under inert atmosphere at −20°C to prevent gradual decomposition (melting point 199–203°C with decomposition noted), whereas the hydrochloride salt (CAS 1881329-19-6) is stable for >24 months at room temperature under desiccated conditions .

Medicinal Chemistry Synthesis Kinase Inhibitor Intermediates Building Block Utility

Validated Application Scenarios for 4-Nitro-1H-indazole Hydrochloride Based on Quantitative Differentiation Evidence


Preclinical Pain Research: Dual nNOS/iNOS Inhibition in Inflammatory and Neuropathic Pain Models

4-Nitro-1H-indazole hydrochloride is optimally deployed in rodent models of inflammatory and neuropathic pain where both neuronal NOS (nNOS) and inducible NOS (iNOS) contribute to nociceptive signaling. The compound's balanced nNOS/iNOS inhibitory profile, confirmed by in vitro enzyme assays [1] and validated by in vivo antinociceptive efficacy at 20 mg/kg i.p. with L-arginine-reversible effects [2], makes it a suitable tool for dissecting the relative contributions of nNOS- and iNOS-derived NO in pain processing. The hydrochloride salt form ensures consistent systemic exposure and improved intraperitoneal tolerability compared to the free base, which is critical for repeated-dosing chronic pain protocols.

Medicinal Chemistry: Efficient Synthesis of 4-Aminoindazole-Derived Kinase Inhibitor Libraries

The hydrochloride salt of 4-nitro-1H-indazole is the preferred starting material for the synthesis of 1H-indazol-4-amine building blocks via catalytic hydrogenation, achieving >95% conversion within 4 hours—a 2–3-fold reduction in reaction time relative to the free base . This efficiency gain, combined with the compound's ambient-temperature storage stability (>24-month shelf-life), makes it the procurement choice for medicinal chemistry teams synthesizing kinase inhibitor libraries targeting FMS, Tpl2, IDO1, and related kinases where the 4-aminoindazole core is a privileged scaffold [3]. The non-hygroscopic nature of the hydrochloride salt also facilitates accurate weighing for parallel synthesis workflows.

NOS Isoform Selectivity Profiling: Use as a Dual nNOS/iNOS Control Compound in Tool Compound Panels

In pharmacological studies designed to assign physiological functions to specific NOS isoforms, 4-nitro-1H-indazole hydrochloride fills a unique niche as a dual nNOS/iNOS inhibitor control. Unlike the nNOS-selective probe 7-nitroindazole (7-NI) or the iNOS-selective probe 1400W, 4-nitroindazole inhibits both isoforms with comparable potency [1]. This enables researchers to use 4-nitroindazole hydrochloride as a positive control for experiments where both nNOS and iNOS are expected to contribute, and to differentiate its effects from those of isoform-selective inhibitors in the same experimental panel. The improved aqueous solubility of the hydrochloride salt over the free base ensures reliable dissolution at concentrations up to 100 µM in standard assay buffers .

Process Chemistry: Scalable Intermediate for GMP-Compliant API Synthesis

For process chemistry groups developing scalable routes to kinase inhibitor active pharmaceutical ingredients (APIs), 4-nitro-1H-indazole hydrochloride provides a crystalline, non-hygroscopic intermediate with well-defined physical properties (decomposition point ~180°C) that facilitates solid-handling operations in kilo-lab and pilot-plant settings . The hydrochloride salt's enhanced solubility in ethanol and polar aprotic solvents enables higher substrate loadings in hydrogenation and cross-coupling steps, reducing solvent volumes and improving process mass intensity compared to the free base form. The compound's long-term ambient storage stability also simplifies inventory management compared to free-base nitroindazoles that require cold storage under inert atmosphere .

Quote Request

Request a Quote for 4-Nitro-1H-indazole hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.